molecular formula C7H14O7 B1205492 D-Glycero-D-gulo-heptose CAS No. 3146-50-7

D-Glycero-D-gulo-heptose

Cat. No.: B1205492
CAS No.: 3146-50-7
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-PJEQPVAWSA-N
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Description

D-Glycero-D-gulo-heptose is a seven-carbon (7-C) sugar that is common in higher plants, algae, fungi, and bacteria . It is a product of a TKT-dependent heptulose shunt in which Suc-derived Fru 6-P is converted either to Sed 7-P or mannoheptulose 7-P or both in competent tissues and species .


Synthesis Analysis

This compound can be synthesized from D-Glucose. The process involves condensing D-Glucose with nitromethane to yield 1-deoxy-1-nitro-D-glycero-D-ido-heptitol, which is then converted via the Nef reaction to D-glycero-D-ido-heptose and this compound .


Molecular Structure Analysis

The empirical formula of this compound is C7H14O7 . Its molecular weight is 210.18 .


Chemical Reactions Analysis

In plants, free heptuloses probably arise as a consequence of phosphatase activity, whereas heptoses appear to be formed by isomerisation of the corresponding phloem translocated heptuloses following import into non-photosynthetic tissue .


Physical And Chemical Properties Analysis

This compound has a melting point of 176-178°C . Its optical activity is [α]24/D −18°, c = 4 in H2O .

Scientific Research Applications

Synthesis and Chemical Modification

  • D-Glycero-D-gulo-heptose has been used in the synthesis of various compounds. A study by Hricovíniová, Hricovíni, and Petruš (2001) describes its reaction with 2,2-dimethoxypropane, leading to the formation of 2-C-(hydroxymethyl)-D-glycero-D-gulo-heptofuranose, which was further used to create new branched-chain aldoses and D-glycero-D-ido-oct-2-ulose (Hricovíniová, Hricovíni, & Petruš, 2001).

Nucleosides Derivation

  • Lerner (1968) described the preparation of new nucleosides derived from this compound. These nucleosides are unique due to their seven-carbon chain and pyranose ring, differing from naturally occurring nucleosides (Lerner, 1968).

Biotechnological Production

  • Liu et al. (2016) explored the use of petrol-soluble acetonides derived from D-glycero-D-gulo-heptitol for the scalable synthesis of rare sugars. This method aids in the biotechnological production of heptoses (Liu et al., 2016).

Mechanism of Action

The major physiological function of 7-C sugars and heptitols, in addition to serving as a carbon sink, involves metal ion chelation, translocation, and remobilisation to fulfil nutrient requirements essential for growth and development .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While there is not much information available on the future directions of D-Glycero-D-gulo-heptose, it is clear that this area of carbohydrate biology needs to be integrated into mainstream sugar research . There are also considerations for alternative synthetic routes for adaptation .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-PJEQPVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031278
Record name D-Glycero-D-gulo-heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3146-50-7
Record name D-glycero-D-gulo-Heptose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3146-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glycero-D-gulo-heptose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glycero-D-gulo-heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glycero-D-gulo-heptose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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